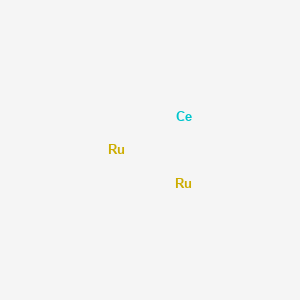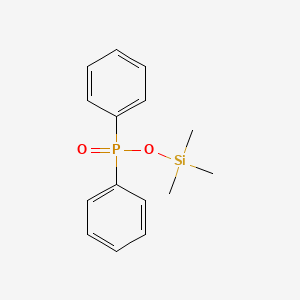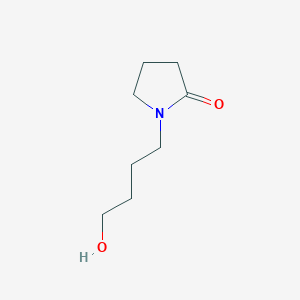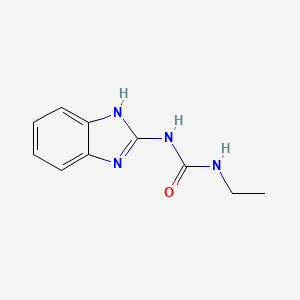![molecular formula C6H16SSi B14714974 Silane, trimethyl[(1-methylethyl)thio]- CAS No. 14326-46-6](/img/structure/B14714974.png)
Silane, trimethyl[(1-methylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(1-methylethyl)thio]-: is a chemical compound with the molecular formula C6H16SSi . It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(1-methylethyl)thio]- typically involves the reaction of trimethylsilyl chloride with isopropyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)2CHSH→(CH3)3SiSCH(CH3)2+HCl
Industrial Production Methods: Industrial production of Silane, trimethyl[(1-methylethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trimethyl[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, trimethyl[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(1-methylethyl)thio]- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
- Silane, tris[(1-methylethyl)thio]-
- Trimethylsilyl chloride
- Isopropyl mercaptan
Comparison: Silane, trimethyl[(1-methylethyl)thio]- is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs. For example, Silane, tris[(1-methylethyl)thio]- has three isopropylthio groups, which can lead to different reactivity and applications.
Propriétés
Numéro CAS |
14326-46-6 |
|---|---|
Formule moléculaire |
C6H16SSi |
Poids moléculaire |
148.34 g/mol |
Nom IUPAC |
trimethyl(propan-2-ylsulfanyl)silane |
InChI |
InChI=1S/C6H16SSi/c1-6(2)7-8(3,4)5/h6H,1-5H3 |
Clé InChI |
MSKDVEATCZCZQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

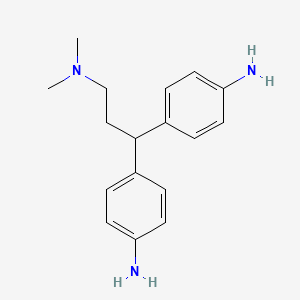
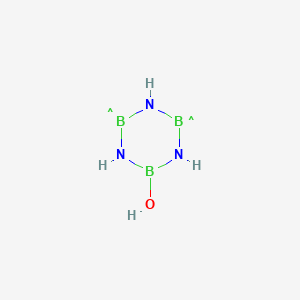
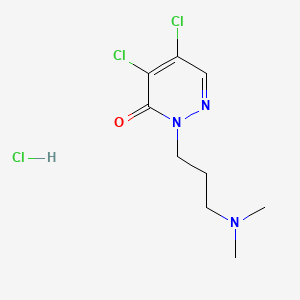
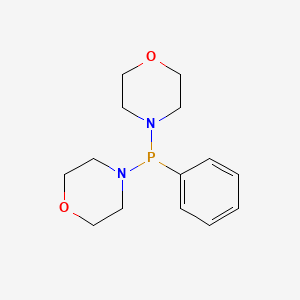
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

